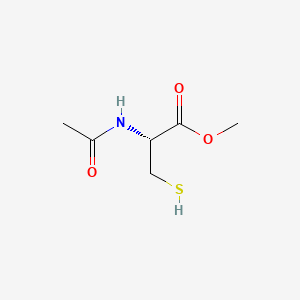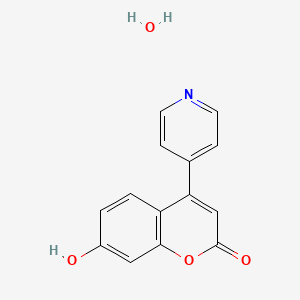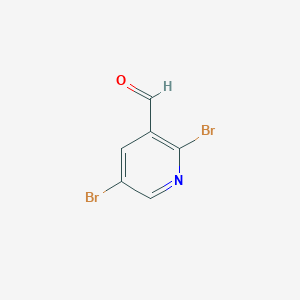
N-Boc-D-Prolinal
Descripción general
Descripción
N-Boc-D-Prolinal is a building block for novel nicotinic acetylcholine receptor ligands with cognition-enhancing properties . It is used in the synthesis of chiral β-amino sulfides and β-amino thiols and to synthesize anticoagulants .
Synthesis Analysis
N-Boc-D-Prolinal can be synthesized using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Molecular Structure Analysis
The molecular formula of N-Boc-D-Prolinal is C10H17NO3 . Its average mass is 199.247 Da and its monoisotopic mass is 199.120850 Da .Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The density of N-Boc-D-Prolinal is 1.1±0.1 g/cm3 . Its boiling point is 289.5±13.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The flash point is 128.9±19.8 °C .Aplicaciones Científicas De Investigación
Cognition-Enhancing Ligands
N-Boc-D-Prolinal serves as a building block for novel nicotinic acetylcholine receptor ligands . These ligands have cognition-enhancing properties, which could be beneficial in treating cognitive impairments associated with neurological disorders .
Synthesis of Chiral β-Amino Sulfides
This compound is utilized in the synthesis of chiral β-amino sulfides . Chiral β-amino sulfides are important in medicinal chemistry due to their presence in various biologically active compounds .
Synthesis of β-Amino Thiols
Similarly, N-Boc-D-Prolinal is used to synthesize β-amino thiols . These compounds have applications in pharmaceuticals and as intermediates in organic synthesis .
Anticoagulant Synthesis
Another significant application is the synthesis of anticoagulants . Anticoagulants are crucial for preventing blood clots and treating various cardiovascular diseases .
Mecanismo De Acción
Target of Action
N-Boc-D-Prolinal is a biochemical reagent . . It’s often used in life science research as a biological material or organic compound .
Mode of Action
It’s known that the compound plays a role in peptide synthesis
Biochemical Pathways
As a reagent used in peptide synthesis , it can be inferred that it may play a role in protein-related pathways.
Pharmacokinetics
It’s known that the compound has a molecular weight of 21525 , which could influence its bioavailability. It’s also worth noting that the compound has a melting point of 134-137 °C , which could affect its stability and hence its pharmacokinetic properties.
Result of Action
Given its role in peptide synthesis , it can be inferred that it may have an impact on protein structure and function, but specific effects would depend on the context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Boc-D-Prolinal. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature could affect its stability. Furthermore, its optical activity is [α]22/D +60°, c = 2 in acetic acid , indicating that the compound’s activity could be influenced by the pH of its environment.
Safety and Hazards
N-Boc-D-Prolinal causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers One relevant paper is “An efficient and highly chemoselective N-Boc protection of amines, amino acids, and peptides under heterogeneous conditions” by Fatemeh Jahani, Mahmood Tajbakhsh, Samad Khaksar & Mohamad Reza Azizi . The paper describes a simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol .
Propiedades
IUPAC Name |
tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBPZCVWPFMBDH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426548 | |
| Record name | N-Boc-D-Prolinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-D-Prolinal | |
CAS RN |
73365-02-3 | |
| Record name | N-Boc-D-Prolinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-D-prolinal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,1'-Biphenyl]-4-yloxy)ethanamine](/img/structure/B1277612.png)
![2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol](/img/structure/B1277615.png)

![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)








![5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1277653.png)
